Rosuvastatine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

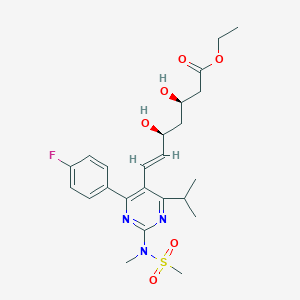

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHKEMUMXTZIIT-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex stereochemistry necessitates a sophisticated and well-controlled synthetic strategy. This technical guide provides a detailed overview of the core synthetic pathways, key intermediates, and experimental methodologies employed in the production of Rosuvastatin.

Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of Rosuvastatin is predominantly a convergent process, relying on the coupling of two key fragments: a pyrimidine (B1678525) core and a chiral heptenoic acid side chain. The most established and widely utilized method for this crucial carbon-carbon bond formation is the Wittig olefination.

The general retrosynthetic analysis reveals the two primary building blocks:

-

The Pyrimidine Moiety: Typically a phosphonium (B103445) ylide or a related precursor, such as N-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide.

-

The Chiral Side Chain: A protected (3R,5S)-dihydroxyhept-6-enoic acid derivative, often in the form of an aldehyde, such as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Following the coupling of these two fragments, a series of deprotection and hydrolysis steps are carried out to yield the final active pharmaceutical ingredient (API), Rosuvastatin calcium.

Visualizing the Main Synthetic Pathway

The following diagram illustrates the primary synthetic route to Rosuvastatin, highlighting the key transformations and intermediates.

The Chemical Landscape of Rosuvastatin: A Technical Guide to Its Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and properties, which dictate its pharmacokinetics, pharmacodynamics, and stability. This in-depth technical guide provides a comprehensive overview of the chemical properties and stability profile of rosuvastatin, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

Rosuvastatin is a synthetic dihydroxy monocarboxylic acid.[2] The calcium salt, rosuvastatin calcium, is a white amorphous powder.[1] Its structure, characterized by a hydrophilic heptenoic acid chain and a more complex, substituted pyrimidine (B1678525) ring system, confers unique physicochemical properties that influence its absorption, distribution, metabolism, and excretion.[2]

| Property | Value | References |

| Chemical Formula | C₂₂H₂₈FN₃O₆S | [3] |

| Molecular Weight | 481.5 g/mol | [3] |

| Melting Point | 156-160°C (decomposes) | [4] |

| pKa | 4.0 | [2] |

| LogP (octanol/water) | 0.13 (at pH 7.0) | [1][5] |

| Appearance | White to yellow powder | [4] |

Solubility Profile

The solubility of rosuvastatin is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and methanol, and slightly soluble in ethanol.[1][5] Detailed solubility data in various organic solvents are presented below.

| Solvent | Solubility | Temperature (°C) | References |

| Water | Slightly soluble | Not Specified | [4] |

| Ethanol | Marginally soluble / ~1 mg/mL | Not Specified | [3][4] |

| DMSO | Soluble (100 mg/mL) / ~5 mg/mL | Not Specified | [3][4] |

| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified | [3] |

| PBS (pH 7.2) | ~5 mg/mL | Not Specified | [3] |

| Propylene Glycol | Highest among tested solvents | 25-45 | [6] |

| 1-Butanol | 8.20 x 10⁻⁴ (mole fraction) | 45 | [6] |

| 2-Butanol | 1.08 x 10⁻⁴ (mole fraction) | 45 | [6] |

| Ethylene Glycol | 5.03 x 10⁻⁴ (mole fraction) | 45 | [6] |

| Isopropyl Alcohol | 5.66 x 10⁻⁴ (mole fraction) | 45 | [6] |

Stability Profile

The stability of rosuvastatin is a crucial determinant of its shelf-life, formulation design, and clinical efficacy. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal its susceptibility to degradation.

Summary of Forced Degradation Studies

| Stress Condition | Stability | Degradation Products | References |

| Acidic Hydrolysis | Labile | Multiple degradation products, including lactone derivative. | [7][8][9] |

| Alkaline Hydrolysis | Relatively Stable | Minimal degradation observed. | [7][8] |

| Oxidative Degradation | Labile | Several degradation products, including N-oxide. | [8][10] |

| Thermal Degradation | Stable | Generally stable under dry heat conditions. | [7][11] |

| Photodegradation | Labile | Sensitive to light, especially in solution. Forms diastereomeric dihydrophenanthrene derivatives. | [8][12][13] |

Signaling Pathways

Rosuvastatin's therapeutic effects extend beyond its primary mechanism of HMG-CoA reductase inhibition and involve modulation of various signaling pathways.

HMG-CoA Reductase Inhibition Pathway

The primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in intracellular cholesterol levels.

MAPK Signaling Pathway

Rosuvastatin has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and migration. This contributes to its anti-atherosclerotic effects.[2]

NADPH Oxidase Pathway

Rosuvastatin can reduce oxidative stress by inhibiting the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[6][11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of rosuvastatin's properties and stability. The following sections outline typical experimental protocols.

Determination of Melting Point

Objective: To determine the melting point of rosuvastatin calcium.

Methodology:

-

A small, finely powdered sample of rosuvastatin calcium is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range over which the substance melts is recorded as the melting point.[14]

Determination of Solubility

Objective: To determine the solubility of rosuvastatin in various solvents.

Methodology:

-

An excess amount of rosuvastatin is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of rosuvastatin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[15]

Forced Degradation Studies (as per ICH Guidelines)

Objective: To investigate the degradation of rosuvastatin under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.[7][16]

General Workflow:

1. Acid Hydrolysis:

-

Protocol: A solution of rosuvastatin (e.g., 1 mg/mL) is treated with an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[8][12]

-

Termination: The reaction is stopped by neutralizing the solution with a suitable base (e.g., NaOH).

2. Alkaline Hydrolysis:

-

Protocol: A solution of rosuvastatin is treated with a base (e.g., 0.1 N to 1 N NaOH) and heated (e.g., 60-80°C) for a specified duration.[8][12]

-

Termination: The reaction is stopped by neutralizing the solution with a suitable acid (e.g., HCl).

3. Oxidative Degradation:

-

Protocol: A solution of rosuvastatin is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specified duration.[8][12]

4. Thermal Degradation:

-

Protocol: A solid sample of rosuvastatin is exposed to dry heat in an oven at a high temperature (e.g., 80-100°C) for a defined period (e.g., 24-48 hours).[8]

5. Photodegradation:

-

Protocol: A solution or solid sample of rosuvastatin is exposed to a controlled light source (e.g., UV and/or visible light) in a photostability chamber for a specified duration, as per ICH Q1B guidelines.[7][8] A dark control is run in parallel.

Analytical Method (HPLC): A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical method would involve:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted).[12][17]

-

Detection: UV detection at a suitable wavelength (e.g., 242 nm).[18]

-

Flow Rate: Typically 1.0 mL/min.[17]

Conclusion

A thorough understanding of the chemical properties and stability of rosuvastatin is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a consolidated resource of key data, signaling pathway interactions, and experimental methodologies to support ongoing research and development efforts in the pharmaceutical sciences. The provided information underscores the importance of careful consideration of pH, light, and oxidative conditions during the formulation and storage of rosuvastatin-containing products.

References

- 1. ClinPGx [clinpgx.org]

- 2. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. Rosuvastatin reduces platelet recruitment by inhibiting NADPH oxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. jddtonline.info [jddtonline.info]

- 16. biopharminternational.com [biopharminternational.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Lipid-Lowering Effect: A Technical Guide to the Novel Biological Targets of Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. While its primary mechanism of action in lowering low-density lipoprotein (LDL) cholesterol is well-established, a growing body of evidence reveals that rosuvastatin exerts a multitude of pleiotropic effects by engaging with a range of biological targets beyond its canonical enzyme. These "off-target" effects contribute significantly to its cardiovascular protective benefits and open new avenues for therapeutic applications. This technical guide provides an in-depth exploration of these novel biological targets, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Rosuvastatin therapy has been consistently shown to increase the plasma concentration of PCSK9, a key regulator of LDL receptor density. This counterintuitive effect is a feedback mechanism in response to the reduction in intracellular cholesterol.

Quantitative Data: Rosuvastatin's Effect on PCSK9 Levels

| Study Population | Rosuvastatin Dose | Duration of Treatment | Change in PCSK9 Levels | Reference |

| Men and women in the JUPITER trial | 20 mg daily | 1 year | 28% increase in men, 35% increase in women | [1] |

| Patients with stable angina | 10 mg/d | 14 days | ~31.5% increase | [2] |

| Mice with a human-like lipid profile | 20 mg/kg/day | 14 days | ~2-fold increase in liver mRNA | [3] |

Experimental Protocol: Quantification of Plasma PCSK9

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)[1]

-

Sample Collection: Collect baseline and post-treatment blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.

-

Assay Principle: A commercial quantitative sandwich ELISA kit is used. A monoclonal antibody specific for PCSK9 is pre-coated onto a microplate.

-

Procedure:

-

Standards and plasma samples are pipetted into the wells. PCSK9 present in the sample binds to the immobilized antibody.

-

An enzyme-linked polyclonal antibody specific for PCSK9 is added.

-

Following a wash to remove unbound substances, a substrate solution is added to the wells. The color development is proportional to the amount of PCSK9 bound.

-

The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of PCSK9 in the samples is determined by interpolating their absorbance values from the standard curve.

Signaling Pathway: Rosuvastatin's Influence on PCSK9

Gut Microbiome

Recent studies have highlighted the significant impact of rosuvastatin on the composition and function of the gut microbiome, suggesting a novel mechanism for its therapeutic and potentially adverse effects.

Quantitative Data: Rosuvastatin-Induced Changes in Gut Microbiota

| Study Population | Rosuvastatin Dose | Duration of Treatment | Key Findings in Gut Microbiota | Reference |

| Hyperlipidemia Patients | 10 mg/day | 4-8 weeks | Altered community composition and diversity associated with lipid-lowering response. | [4][5] |

| Randomized Controlled Trial | Not specified | Not specified | Reduction in the genetic potential to metabolize TMAO precursors. | [6] |

| C57Bl/6 Mice | Not specified | Not specified | Significant decrease in α-diversity in the cecum. | [7] |

Experimental Protocol: 16S rRNA Gene Sequencing of Gut Microbiota

Methodology: High-throughput DNA sequencing of the V3-V4 hypervariable regions of the 16S rRNA gene.[4][8]

-

Fecal Sample Collection and DNA Extraction:

-

Collect fresh fecal samples and store them at -80°C.

-

Extract total genomic DNA from 50-100 mg of the fecal sample using a commercial stool DNA kit (e.g., E.Z.N.A. Stool DNA Kit).

-

-

PCR Amplification:

-

Amplify the V3-V4 region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with barcodes.

-

PCR cycling conditions: Initial denaturation at 98°C for 1 min, followed by 30 cycles of 98°C for 10s, 50°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

-

-

Library Preparation and Sequencing:

-

Purify the PCR amplicons using a PCR purification kit.

-

Construct a DNA library using a kit such as the TruSeq DNA PCR-Free Library Kit.

-

Perform sequencing on an Illumina platform.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to filter out low-quality sequences.

-

Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).

-

Assign taxonomy to the OTUs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

-

Workflow Diagram: Gut Microbiome Analysis

References

- 1. Rosuvastatin, proprotein convertase subtilisin/kexin type 9 concentrations, and LDL cholesterol response: the JUPITER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of additional ezetimibe treatment to baseline rosuvastatin on circulating PCSK9 among patients with stable angina - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]

- 3. Improved efficacy for ezetimibe and rosuvastatin by attenuating the induction of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo [frontiersin.org]

- 5. Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosuvastatin alters the genetic composition of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pleiotropic Effects of Rosuvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. However, its clinical benefits extend far beyond cholesterol reduction. A growing body of evidence highlights the pleiotropic, or non-lipid-lowering, effects of rosuvastatin, which contribute significantly to its cardiovascular protective properties. These effects primarily encompass anti-inflammatory, antioxidant, and endothelial function-enhancing actions. This technical guide provides an in-depth investigation into the molecular mechanisms underpinning these pleiotropic effects, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Rosuvastatin's pleiotropic effects stem from its inhibition of the mevalonate (B85504) pathway. By blocking the conversion of HMG-CoA to mevalonate, rosuvastatin not only curtails cholesterol synthesis but also reduces the production of various isoprenoid intermediates. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification and activation of small GTP-binding proteins like Rho, Ras, and Rac. The modulation of these signaling proteins is central to the diverse cellular effects of rosuvastatin.

Data Presentation: Quantitative Effects of Rosuvastatin

The following tables summarize the quantitative impact of rosuvastatin on key biomarkers of inflammation, oxidative stress, and endothelial function from various clinical and preclinical studies.

Table 1: Effect of Rosuvastatin on Inflammatory Markers

| Biomarker | Study Population | Rosuvastatin Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change | Citation |

| hs-CRP | Healthy individuals with normal LDL-C but elevated hs-CRP (JUPITER Trial) | 20 mg/day | Median 1.9 years | Median 4.2 mg/L | Median 2.2 mg/L | -37% | [1][2][3] |

| hs-CRP | Patients with ischemic systolic heart failure and hs-CRP ≥2.0 mg/L (CORONA Trial) | 10 mg/day | 3 months | Median 5.60 mg/L | Not specified | -33.3% | [4][5] |

| hs-CRP | Patients with atherosclerosis | 40 mg/day | 28 days | Not specified | Not specified | Significant reduction (p<0.05) | [6] |

| hs-CRP | Hypertensive patients with increased cardiovascular risk | 20 mg/day | 8 weeks | Not specified | Not specified | -40.0% (median) | [7] |

| TNF-α | In vitro (LPS-stimulated RAW 264.7 macrophages) | Not applicable | Not applicable | Not applicable | Not applicable | Significant inhibition | [8] |

| IL-6 | In vitro (LPS-stimulated RAW 264.7 macrophages) | Not applicable | Not applicable | Not applicable | Not applicable | Significant inhibition | [8] |

Table 2: Effect of Rosuvastatin on Oxidative Stress Markers

| Biomarker | Study Population/Model | Rosuvastatin Dose | Duration | Result | Citation |

| Malondialdehyde (MDA) | Animal model of asthma and hyperlipidemia | 40 mg/kg | Not specified | Significant reduction in nitrite (B80452) and MDA concentrations | [9] |

| Superoxide Dismutase (SOD) | Animal model of asthma and hyperlipidemia | 40 mg/kg | Not specified | Significant increase in SOD and catalase activities | [9] |

Table 3: Effect of Rosuvastatin on Endothelial Function

| Parameter | Study Population | Rosuvastatin Dose | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Improvement | Citation |

| Flow-Mediated Dilation (FMD) | Patients with inflammatory joint diseases | 5-40 mg/day (dose-titrated) | 18 months | 7.10 ± 3.14 | 8.70 ± 2.98 | 22.5% | [10] |

| Flow-Mediated Dilation (FMD) | Patients with atherosclerosis | 10 mg/day | 28 days | Not specified | Not specified | +29.3% | [6] |

| Flow-Mediated Dilation (FMD) | Patients with atherosclerosis | 40 mg/day | 28 days | Not specified | Not specified | +42.5% | [6] |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 5 mg/day | 2 months | Not specified | Not specified | 34% | [8][11] |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 10 mg/day | 2 months | Not specified | Not specified | 40% | [8][11] |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 20 mg/day | 2 months | Not specified | Not specified | 46% | [8][11] |

| eNOS Expression | Rat model of hypertension | High dose | Not specified | Lower than control | Significantly increased | Not applicable | [9] |

| eNOS Activity | Human umbilical vein endothelial cells | Not specified | Not specified | Not applicable | Enhanced | Not applicable | [12] |

Signaling Pathways and Mechanisms

Mevalonate Pathway and Rho/ROCK Inhibition

Rosuvastatin's inhibition of HMG-CoA reductase depletes isoprenoids, preventing the geranylgeranylation of RhoA. This keeps RhoA in its inactive, cytosolic state, thereby inhibiting the downstream Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the RhoA/ROCK pathway has several beneficial vascular effects, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased nitric oxide (NO) bioavailability and improved endothelial function.[6][13] Furthermore, ROCK inhibition contributes to the anti-inflammatory effects of rosuvastatin by reducing the expression of pro-inflammatory cytokines.

PI3K/Akt/eNOS Signaling Pathway

Rosuvastatin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[14] Activated Akt, in turn, phosphorylates and activates eNOS at Ser1177, leading to increased NO production. This enhanced NO bioavailability contributes to vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion to the endothelium, thereby improving overall endothelial function. The activation of this pathway is a key mechanism behind the vasculoprotective effects of rosuvastatin.[14]

Experimental Protocols

Measurement of high-sensitivity C-Reactive Protein (hs-CRP)

Principle: The quantitative determination of hs-CRP in serum or plasma is performed using a sandwich enzyme-linked immunosorbent assay (ELISA). A monoclonal antibody specific for CRP is pre-coated onto microplate wells. Standards and samples are pipetted into the wells, and any CRP present is bound by the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated antibody specific for CRP is added, forming a sandwich complex. Following another wash, a substrate solution is added, and the color develops in proportion to the amount of CRP. The reaction is stopped, and the absorbance is measured.[15][16][17]

Procedure:

-

Sample Preparation: Collect blood specimens and separate the serum or plasma. Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles. Dilute samples (typically 1:1000) with the provided sample diluent.[18]

-

Assay Procedure:

-

Bring all reagents to room temperature.

-

Add 100 µL of standards, diluted samples, and controls to the appropriate wells.

-

Add 100 µL of enzyme conjugate to all wells.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells three times with 1X wash buffer.

-

Add 100 µL of TMB substrate to all wells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to all wells.

-

-

Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the CRP concentration of the samples by interpolating from the standard curve.

Measurement of Malondialdehyde (MDA)

Principle: MDA, a marker of lipid peroxidation, is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm or fluorometrically.[20][21][22][23][24]

Procedure:

-

Sample Preparation: Use plasma, serum, or tissue homogenates.

-

Assay Procedure:

-

Mix 100 µL of the sample or standard with 250 µL of acid reagent and 250 µL of TBA reagent.

-

Incubate at 60-95°C for 60 minutes.

-

Cool the samples on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.

-

Transfer the supernatant to a new tube or a microplate well.

-

-

Data Analysis: Prepare a standard curve using MDA standards. Calculate the MDA concentration in the samples from the standard curve.

Assessment of Flow-Mediated Dilation (FMD)

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A temporary occlusion of a limb artery (e.g., brachial artery) with a blood pressure cuff induces ischemia. The subsequent release of the cuff causes a brief period of high blood flow (reactive hyperemia), which stimulates the endothelium to release NO, leading to vasodilation. The percentage change in arterial diameter from baseline is a measure of endothelial function.[25][26][27][28][29]

Procedure:

-

Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. They should have abstained from food, caffeine, and smoking for at least 8-12 hours.

-

Baseline Measurement:

-

Image the brachial artery in a longitudinal plane using a high-frequency ultrasound transducer.

-

Record the baseline arterial diameter and blood flow velocity for at least one minute.

-

-

Induction of Reactive Hyperemia:

-

Inflate a blood pressure cuff placed on the forearm to a suprasystolic pressure (typically 200-300 mmHg or 50 mmHg above systolic pressure) for 5 minutes.

-

-

Post-Occlusion Measurement:

-

Rapidly deflate the cuff.

-

Continuously record the arterial diameter and blood flow velocity for at least 3 minutes post-deflation.

-

-

Data Analysis:

-

Measure the peak arterial diameter after cuff release.

-

Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[10]

-

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies. The signal from the secondary antibody is detected, providing information on the presence and relative abundance of the target protein.[30][31][32][33]

Procedure:

-

Sample Preparation (Cell Lysates):

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[31]

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel to separate proteins based on molecular weight.[33]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate (e.g., ECL) to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

-

Conclusion

The pleiotropic effects of rosuvastatin represent a crucial aspect of its therapeutic efficacy in cardiovascular disease. By modulating key signaling pathways involved in inflammation, oxidative stress, and endothelial function, rosuvastatin exerts beneficial effects that are independent of its primary lipid-lowering action. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols, to aid researchers and clinicians in further investigating and harnessing the full therapeutic potential of rosuvastatin.

References

- 1. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccjm.org [ccjm.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of statin therapy according to plasma high-sensitivity C-reactive protein concentration in the Controlled Rosuvastatin Multinational Trial in Heart Failure (CORONA): a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of nitric oxide on rosuvastatin-mediated S-nitrosylation and translational proteomes in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. weldonbiotech.com [weldonbiotech.com]

- 16. mybiosource.com [mybiosource.com]

- 17. Human hs-CRP(high sensitivity C Reactive Protein) ELISA Kit [elkbiotech.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. nwlifescience.com [nwlifescience.com]

- 22. ethosbiosciences.com [ethosbiosciences.com]

- 23. 2.8. Measurement of Malondialdehyde (MDA) Concentration [bio-protocol.org]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. journals.physiology.org [journals.physiology.org]

- 26. mcw.edu [mcw.edu]

- 27. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 28. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Flow-Mediated Dilation (FMD) [bio-protocol.org]

- 30. addgene.org [addgene.org]

- 31. origene.com [origene.com]

- 32. Western Blot protocol protocol v1 [protocols.io]

- 33. docs.abcam.com [docs.abcam.com]

The Enantiomers of Rosuvastatin: A Technical Guide to Their Distinct Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is clinically available as the single (3R,5S)-enantiomer for the management of dyslipidemia.[1][2][3] However, the biological activities of its other three stereoisomers—(3R,5R), (3S,5R), and (3S,5S)—are less understood. This technical guide provides a comprehensive overview of the known biological activities of all four rosuvastatin enantiomers, with a focus on their differential effects on the primary drug target, off-target interactions, and cellular processes. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Rosuvastatin is a synthetic statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][4][5] The therapeutic formulation of rosuvastatin is an enantiomerically pure calcium salt of the (3R,5S)-enantiomer.[6] Like other statins, rosuvastatin possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S).[1] While the pharmacological activity of the (3R,5S)-enantiomer is well-characterized, emerging evidence suggests that the other enantiomers are not inert and may possess unique biological activities.[1][7] Stereoselectivity plays a crucial role in the action of many drugs, with single enantiomer drugs often being safer and more efficient.[8] This guide delves into the distinct biological profiles of the rosuvastatin enantiomers.

Primary Pharmacological Activity: HMG-CoA Reductase Inhibition

The primary therapeutic effect of rosuvastatin is the inhibition of HMG-CoA reductase. The (3R,5S)-enantiomer is a potent inhibitor of this enzyme.[9] While comprehensive, peer-reviewed comparative data for all four enantiomers is limited, available information suggests that the inhibitory activity is highly stereoselective.

Table 1: HMG-CoA Reductase Inhibition by Rosuvastatin Enantiomers

| Enantiomer | IC50 (nM) | Experimental System | Reference |

| (3R,5S)-Rosuvastatin | 5.4 | Purified HMG-CoA catalytic domain | |

| (3R,5S)-Rosuvastatin | 11 | Cell-free assay | [9] |

| (3S,5R)-Rosuvastatin | ~11 | Not specified (Vendor data) |

Note: The IC50 value for the (3S,5R)-enantiomer is from a commercial supplier and has not been independently verified in peer-reviewed literature. Rigorous comparative studies are needed to definitively determine the HMG-CoA reductase inhibitory activity of the (3R,5R), (3S,5R), and (3S,5S) enantiomers.

Experimental Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)

A common method for determining HMG-CoA reductase activity and its inhibition involves a spectrophotometric assay that measures the rate of NADPH oxidation.

Materials:

-

HMG-CoA Reductase enzyme (e.g., from rat liver microsomes)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Rosuvastatin enantiomer solutions of varying concentrations

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare all solutions and keep them on ice.

-

Reaction Mixture: In a suitable microplate or cuvette, combine the assay buffer, NADPH solution, and the rosuvastatin enantiomer solution (or vehicle control).

-

Enzyme Addition: Add the HMG-CoA reductase enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of the statin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Figure 1: Experimental workflow for the HMG-CoA reductase activity assay.

Off-Target Biological Activities: Modulation of Nuclear Receptors and Drug-Metabolizing Enzymes

Studies have revealed that rosuvastatin enantiomers exhibit stereoselective effects on nuclear receptors, particularly the Pregnane X Receptor (PXR), which regulates the expression of drug-metabolizing enzymes.

Activation of Pregnane X Receptor (PXR)

The activation of PXR by rosuvastatin enantiomers has been assessed using a luciferase reporter gene assay in a human colon adenocarcinoma cell line (LS180) transiently transfected with a PXR expression vector and a CYP3A4 promoter-luciferase reporter construct.

Table 2: PXR Activation by Rosuvastatin Enantiomers

| Enantiomer | EC50 (µM) | Max Induction (fold) |

| (3R,5S)-Rosuvastatin | 11.9 | ~3 |

| (3R,5R)-Rosuvastatin | 5.8 | ~3 |

| (3S,5R)-Rosuvastatin | 15.6 | ~3 |

| (3S,5S)-Rosuvastatin | 1.2 | ~3 |

Data extracted from Korhonova et al., 2015.[1]

The (3S,5S)-enantiomer was the most potent activator of PXR, with an EC50 value approximately 10-fold lower than the therapeutic (3R,5S)-enantiomer.

Induction of Cytochrome P450 Enzymes

The differential activation of PXR by the enantiomers translates to stereoselective induction of cytochrome P450 (CYP) enzymes in primary human hepatocytes.

Table 3: Induction of CYP Enzymes by Rosuvastatin Enantiomers in Primary Human Hepatocytes

| Enantiomer (30 µM) | CYP2A6 Induction (fold) | CYP2B6 Induction (fold) | CYP3A4 Induction (fold) |

| (3R,5S)-Rosuvastatin | ~2 | ~2.5 | ~2 |

| (3R,5R)-Rosuvastatin | No significant induction | No significant induction | No significant induction |

| (3S,5R)-Rosuvastatin | No significant induction | No significant induction | No significant induction |

| (3S,5S)-Rosuvastatin | No significant induction | No significant induction | No significant induction |

Data summarized from Korhonova et al., 2015.[1][7]

Interestingly, only the therapeutically used (3R,5S)-enantiomer showed modest induction of CYP2A6, CYP2B6, and CYP3A4 at a concentration of 30 µM.[1][7]

Experimental Protocol: CYP Induction Assay in Primary Human Hepatocytes

Cell Culture:

-

Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

-

Cells are maintained in a suitable culture medium.

Treatment:

-

After stabilization, hepatocytes are treated with various concentrations of the individual rosuvastatin enantiomers, a vehicle control (e.g., DMSO), and positive controls (e.g., rifampicin (B610482) for CYP3A4, phenobarbital (B1680315) for CYP2B6, and omeprazole (B731) for CYP1A2).

-

The treatment is typically carried out for 48-72 hours, with daily media changes containing the test compounds.

Endpoint Analysis:

-

Enzyme Activity: Cells are incubated with specific CYP substrates (e.g., midazolam for CYP3A4), and the formation of metabolites is quantified by LC-MS/MS.

-

mRNA Expression: Total RNA is isolated from the cells, and the relative expression of CYP genes is determined by quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Cell lysates are analyzed by Western blotting using antibodies specific for the CYP enzymes of interest.

Figure 2: Signaling pathway of PXR activation and subsequent CYP enzyme induction.

Effects on Cellular Differentiation

While the primary role of the (3R,5S)-enantiomer is cholesterol reduction, there is evidence that it can also influence cellular differentiation processes. A patent has claimed that the (3R,5R), (3S,5R), and (3S,5S) enantiomers may induce or enhance cellular differentiation, suggesting a different mechanism of action from the therapeutic enantiomer. However, peer-reviewed studies specifically investigating the effects of these three enantiomers on cell differentiation are currently lacking.

Studies on the therapeutic (3R,5S)-enantiomer have shown that it can promote:

-

Osteoblast differentiation: In MC3T3-E1 osteoblast cells, rosuvastatin induced the expression of bone morphogenetic protein-2 (BMP-2) and alkaline phosphatase (ALP) activity.[11] This effect may be mediated through the Wnt/β-catenin signaling pathway.[12][13]

-

M2 Macrophage differentiation: Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis, an effect potentially mediated by the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ).[14]

Further research is required to determine if the other rosuvastatin enantiomers share these effects or have distinct roles in cellular differentiation pathways.

Figure 3: Proposed pathway for rosuvastatin-induced osteoblast differentiation.

In Vitro Cytotoxicity

The cytotoxic potential of the rosuvastatin enantiomers has been evaluated in various human cancer cell lines using the MTT assay.

Table 4: In Vitro Cytotoxicity (IC50) of Rosuvastatin Enantiomers

| Cell Line | (3R,5S)-Rosuvastatin IC50 (µM) | (3R,5R)-Rosuvastatin IC50 (µM) | (3S,5R)-Rosuvastatin IC50 (µM) | (3S,5S)-Rosuvastatin IC50 (µM) |

| AZ-AHR (Hepatoma) | >100 | >100 | >100 | >100 |

| AZ-GR (Hepatoma) | >100 | >100 | >100 | >100 |

| LS180 (Colon Adenocarcinoma) | 89.7 | 95.2 | 92.4 | 85.3 |

Data extracted from Korhonova et al., 2015.[1]

In the tested cell lines, all four enantiomers exhibited low cytotoxicity, with IC50 values generally above 85 µM.

Experimental Protocol: MTT Cytotoxicity Assay

Cell Culture and Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the individual rosuvastatin enantiomers or a vehicle control.

-

Cells are incubated for a specified period (e.g., 24 hours).

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

The available evidence clearly indicates that the biological activity of rosuvastatin is stereoselective. While the (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase responsible for the drug's lipid-lowering effects, the other enantiomers are not biologically inert. The (3S,5S)-enantiomer, in particular, demonstrates the most potent activation of PXR, although this does not translate to significant CYP enzyme induction in the studied models. The therapeutic enantiomer itself shows modest induction of several CYP enzymes and influences cellular differentiation pathways, suggesting a broader range of biological effects than simply cholesterol synthesis inhibition.

Significant knowledge gaps remain, particularly concerning the HMG-CoA reductase inhibitory potency and the specific cellular differentiation pathways affected by the (3R,5R), (3S,5R), and (3S,5S) enantiomers. Further research, including comprehensive in vitro and in vivo studies, is necessary to fully elucidate the pharmacological and toxicological profiles of each rosuvastatin enantiomer. A deeper understanding of these stereoselective activities will be invaluable for optimizing drug therapy, predicting drug-drug interactions, and potentially identifying new therapeutic applications for these compounds.

References

- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacologic characteristics of rosuvastatin, a new HMG-CoA reductase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Rosuvastatin promotes osteoblast differentiation and regulates SLCO1A1 transporter gene expression in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rosuvastatin promotes osteogenic differentiation of mesenchymal stem cells in the rat model of osteoporosis by the Wnt/β-catenin signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract: Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its well-documented lipid-lowering capabilities, a substantial body of evidence reveals its engagement with a multitude of non-lipid-related pathways. These "pleiotropic" effects contribute significantly to its cardiovascular benefits and are of increasing interest for their potential in broader therapeutic applications. This technical guide provides an in-depth examination of rosuvastatin's influence on key signaling cascades, inflammatory processes, endothelial function, and structural vascular changes, independent of its impact on cholesterol synthesis. It consolidates quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Introduction: Beyond Cholesterol Reduction

Statins, or HMG-CoA reductase inhibitors, are established therapies for preventing cardiovascular diseases by reducing cholesterol synthesis.[1] The inhibition of the mevalonate (B85504) pathway not only decreases cholesterol but also reduces the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are key regulators of various cellular processes. The reduction in prenylated signaling proteins is believed to be the primary mechanism behind the pleiotropic effects of statins, including rosuvastatin.[1][2] These effects encompass anti-inflammatory, antioxidant, immunomodulatory, and antithrombotic actions, as well as improvements in endothelial function and atherosclerotic plaque stability.[1][3]

This document synthesizes the current understanding of rosuvastatin's non-lipid-mediated actions, focusing on the molecular pathways and presenting the data in a structured format for researchers.

Core Mechanism of Pleiotropic Effects

The central mechanism for rosuvastatin's pleiotropic effects stems from its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This action depletes downstream isoprenoids essential for activating small GTPases, thereby modulating a wide array of signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Rosuvastatin exerts significant anti-inflammatory and immunomodulatory effects, which are critical to its role in stabilizing atherosclerotic plaques and reducing cardiovascular events.[4][5]

Modulation of Inflammatory Cytokines and Markers

Clinical studies have demonstrated rosuvastatin's ability to modulate key inflammatory markers. In patients with acute coronary syndrome (ACS), 20 mg/day of rosuvastatin significantly reduced plasma concentrations of pro-inflammatory cytokines TNF-α and IFN-γ within 72 hours.[6][7] Similarly, in patients with systemic sclerosis, six months of rosuvastatin therapy lowered high-sensitivity C-reactive protein (hs-CRP), C3, and C4 complement levels.[8] However, in healthy, normocholesterolemic individuals, rosuvastatin treatment has been associated with a modest increase in some pro-inflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-6, and TNF-α), suggesting that its immunomodulatory effects may be dependent on the baseline inflammatory state of the individual.[9][10]

| Biomarker | Patient Population | Rosuvastatin Dose | Duration | Result | P-value | Reference |

| hs-CRP | Low-to-moderate CV risk | 20 mg/day | - | Significant decrease | p = 0.045 | [4] |

| hs-CRP, C3, C4 | Systemic Sclerosis | 20 mg/day | 6 months | Significant decrease | - | [8] |

| TNF-α, IFN-γ | Acute Coronary Syndrome | 20 mg/day | 72 hours | Significant decrease in plasma levels | - | [6][7] |

| IL-6 | Stable COPD | 10 mg/day | 12 weeks | Remained stable vs. increase in placebo | Significant | [11] |

| IFN-γ, IL-1β, IL-5, IL-6, TNF-α | Healthy Volunteers | 20 mg/day | 28 days | Concordant increase | Nominal p < 0.05 | [9][10] |

Experimental Protocol: Cytokine Measurement in ACS Patients

A representative methodology for evaluating rosuvastatin's immunomodulatory effects is detailed below.

-

Study Design: A double-blind, placebo-controlled, randomized prospective trial involving patients with troponin-positive ACS.[6][7]

-

Participants: 35 patients randomized to receive either 20 mg/day rosuvastatin or a placebo.[6][7]

-

Blood Sampling: Blood samples were collected before treatment initiation and on days 1, 3, and 42.[6][7]

-

Analysis:

-

Plasma Cytokines: Plasma concentrations of TNF-α and IFN-γ were measured using standard enzyme-linked immunosorbent assay (ELISA) kits.

-

Intracellular Cytokines: To assess T-lymphocyte activity, peripheral blood mononuclear cells (PBMCs) were isolated and stimulated in vitro. The intracellular production of TNF-α and IFN-γ in T-cells was then quantified using flow cytometry following intracellular cytokine staining.[6][7]

-

Improvement of Endothelial Function

Rosuvastatin enhances endothelial function, a crucial early step in preventing atherosclerosis, primarily by increasing the bioavailability of nitric oxide (NO).[12][13]

The Role of Nitric Oxide Synthase (NOS)

Rosuvastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[14][15] This leads to greater NO production, which promotes vasodilation and has anti-inflammatory and anti-thrombotic properties.[16] In rat models of ischemia-reperfusion, chronic treatment with rosuvastatin (2 mg/kg/day) significantly increased eNOS mRNA and protein expression while decreasing the expression of inducible NOS (iNOS), which is associated with inflammatory states.[14] This shift from iNOS to eNOS activity results in a net protective effect on the endothelium.[14]

| Parameter | Population / Model | Rosuvastatin Dose | Duration | Result | P-value | Reference |

| Flow-Mediated Dilation (FMD) | Inflammatory Joint Disease | - | 18 months | Improved from 7.10% to 8.70% | p < 0.001 | [12][17] |

| Flow-Mediated Dilation (FMD) | Systemic Sclerosis | 20 mg/day | 6 months | Improved from 2.2% to 5.7% | p = 0.0002 | [8] |

| Endothelin-1 (ET-1) | T2DM + CHD | - | - | Decreased ET-1 level | p < 0.05 | [18] |

| Nitric Oxide (NO) | T2DM + CHD | - | - | Increased NO level | p < 0.05 | [18] |

| eNOS activity | HUVECs | - | - | Enhanced enzymatic activity | - | [15] |

| eNOS mRNA & protein | Rat hearts | 2 mg/kg/day | Chronic | Significantly increased | - | [14] |

| iNOS mRNA & protein | Rat hearts | 2 mg/kg/day | Chronic | Significantly decreased | - | [14] |

Experimental Protocol: Flow-Mediated Dilation (FMD) Measurement

FMD is a non-invasive ultrasound technique used to assess endothelial function.

-

Patient Preparation: Patients fast for at least 8 hours and abstain from caffeine (B1668208) and smoking.

-

Procedure:

-

The patient rests in a supine position in a quiet, temperature-controlled room.

-

A high-resolution ultrasound probe is used to image the brachial artery in the longitudinal plane.

-

Baseline artery diameter and blood flow velocity are recorded.

-

A blood pressure cuff is placed on the forearm and inflated to >50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.

-

The cuff is rapidly deflated.

-

The brachial artery diameter is continuously monitored for several minutes post-deflation.

-

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release.[12][17]

Modulation of Intracellular Signaling Pathways

Rosuvastatin's pleiotropic effects are mediated through its influence on critical intracellular signaling cascades, including the PI3K/Akt and MAPK pathways.

PI3K/Akt Pathway Activation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pro-survival signaling cascade. Rosuvastatin has been shown to activate this pathway, leading to beneficial downstream effects. For instance, in adipose-derived mesenchymal stem cells (AD-MSCs), rosuvastatin increased the phosphorylation of Akt, which enhanced cell survival and reduced apoptosis.[19] This effect was abolished by the PI3K inhibitor LY294002, confirming the pathway's involvement.[19][20] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins (like FoxO3a and Bax) and activate anti-apoptotic proteins (like Bcl-2), promoting cell viability.[19][21]

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, p38, and JNK, is involved in cellular responses to stress, inflammation, and proliferation. Rosuvastatin has been shown to inhibit MAPK signaling in various contexts. In human umbilical vein endothelial cells (HUVECs), rosuvastatin suppressed high glucose-induced VCAM-1 production by inhibiting the phosphorylation of ERK.[22] Similarly, in vascular smooth muscle cells (VSMCs), rosuvastatin inhibited PDGF-BB-induced proliferation and migration by downregulating the phosphorylation of ERK and p38.[23] In diabetic cardiomyopathy models, rosuvastatin ameliorated cardiac dysfunction by suppressing the overexpression of MAPKs.[24]

| Cell/Tissue Type | Stimulus | Effect of Rosuvastatin | Signaling Molecule(s) Inhibited | Reference |

| HUVECs | High Glucose | Suppressed VCAM-1 production | p-ERK | [22] |

| VSMCs | PDGF-BB | Suppressed proliferation & migration | p-ERK, p-p38 | [23] |

| Platelets | ox-LDL | Inhibited aggregation & activation | p-p38 | [25] |

| Diabetic Rat Heart | Diabetes | Ameliorated cardiac dysfunction | MAPKs (general) | [24] |

Effects on Atherosclerotic Plaque Stability

Rosuvastatin promotes the stability of atherosclerotic plaques, reducing the risk of rupture and subsequent thrombotic events. This is achieved by modifying plaque composition and reducing the activity of enzymes that degrade the extracellular matrix.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagen, within the plaque's fibrous cap. Overexpression of MMPs, particularly MMP-2 and MMP-9, can weaken the cap and increase vulnerability.[26] Rosuvastatin has been shown to inhibit the expression and activity of MMP-2 and MMP-9 in LDLR-deficient mice, which was associated with a significant decrease in atherosclerotic lesion area.[26][27] In cultured rat VSMCs, rosuvastatin reduced homocysteine-induced MMP-2 production and activation in a dose-dependent manner.[28]

Plaque Regression and Compositional Changes

High-dose rosuvastatin therapy has been linked to the regression of plaque volume. In the ALTAIR trial, high-dose (20 mg/day) rosuvastatin led to a significant decrease in plaque volume compared to a conventional dose (2.5 mg/day) after 48 weeks.[29] The IBIS-4 study found that in patients who had a heart attack, 13 months of high-intensity rosuvastatin (40 mg daily) reduced intracoronary plaque volume by a mean of -0.9%.[30] Furthermore, studies using advanced imaging have shown that rosuvastatin can reduce the lipid-rich necrotic core of plaques, a key feature of vulnerability.[31][32]

| Study / Model | Rosuvastatin Dose | Duration | Primary Finding | Reference |

| LDLR-deficient mice | - | 12 weeks | Decreased MMP-2 and MMP-9 expression; reduced lesion area | [26] |

| Rabbit model | 1.5 mg/kg/day | - | Reduced lipid deposition, macrophage infiltration, and plaque strain | [31] |

| ALTAIR Trial | 20 mg/day | 48 weeks | Significant decrease in plaque volume vs. 2.5 mg/day | [29] |

| IBIS-4 Study | 40 mg/day | 13 months | Mean reduction in plaque volume of -0.9% (p=0.007) | [30] |

Other Notable Non-Lipid Effects

Bone Metabolism

The effect of rosuvastatin on bone is complex and appears to involve stimulating osteoblast function. In patients with type 2 diabetes and hypercholesterolemia, rosuvastatin (2.5 mg/day) significantly increased serum osteocalcin (B1147995) levels, a marker of bone formation, independent of its cholesterol-lowering effect.[33] Studies in HIV-infected adults also showed that 10 mg/day of rosuvastatin was associated with a modest but significant increase in total hip and trochanter bone mineral density (BMD) after 48 weeks compared to placebo.[34] The proposed mechanism involves the stimulation of bone morphogenetic protein-2 (BMP-2) expression.[34][35]

Renal Function

While generally considered safe for the kidneys, rosuvastatin has been associated with renal effects, particularly at higher doses.[36][37] Post-marketing surveillance has linked rosuvastatin use with a slightly higher risk of hematuria (blood in the urine) and proteinuria (protein in the urine) compared to atorvastatin.[38][39][40] The risk appears to be dose-dependent.[38][39] Despite these findings, long-term administration in many studies has not been associated with a decline in renal function and has sometimes shown a modest improvement in glomerular filtration rate.[36][37] Caution and appropriate dose adjustment are recommended for patients with advanced kidney disease.[39][40]

| Parameter | Comparison | Finding | Reference |

| Hematuria | Rosuvastatin vs. Atorvastatin | 8% higher risk with Rosuvastatin | [39] |

| Proteinuria | Rosuvastatin vs. Atorvastatin | 17% higher risk with Rosuvastatin | [39] |

| Kidney Failure (requiring replacement) | Rosuvastatin vs. Atorvastatin | 15% higher risk with Rosuvastatin | [39] |

Conclusion

The therapeutic benefits of rosuvastatin extend far beyond its primary function of lowering LDL cholesterol. Through the inhibition of the mevalonate pathway and the subsequent reduction in isoprenoid synthesis, rosuvastatin modulates a complex network of non-lipid-related pathways. Its demonstrated ability to exert anti-inflammatory effects, improve endothelial function, stabilize atherosclerotic plaques, and influence key intracellular signaling cascades like PI3K/Akt and MAPK provides a molecular basis for its robust clinical efficacy in reducing cardiovascular morbidity and mortality. Understanding these pleiotropic mechanisms is crucial for optimizing current therapeutic strategies and exploring novel applications for rosuvastatin and other statins in a wider range of diseases. Further research is warranted to fully elucidate the context-dependent nature of these effects and their long-term clinical implications.

References

- 1. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. youtube.com [youtube.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Anti-inflammatory and immunomodulatory effects of rosuvastatin in patients with low-to-moderate cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Rapid immunomodulation by rosuvastatin in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosuvastatin improves impaired endothelial function, lowers high sensitivity CRP, complement and immuncomplex production in patients with systemic sclerosis--a prospective case-series study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol [insight.jci.org]

- 11. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Pleiotropic effects of rosuvastatin on microvascular function in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The role of nitric oxide on rosuvastatin-mediated S-nitrosylation and translational proteomes in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rosuvastatin elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The co-treatment of rosuvastatin with dapagliflozin synergistically inhibited apoptosis via activating the PI3K/AKt/mTOR signaling pathway in myocardial ischemia/reperfusion injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Rosuvastatin alleviates diabetic cardiomyopathy by inhibiting NLRP3 inflammasome and MAPK pathways in a type 2 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rosuvastatin inhibit ox-LDL-induced platelet activation by the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rosuvastatin inhibits MMP-2 expression and limits the progression of atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Effects of rosuvastatin on the production and activation of matrix metalloproteinase-2 and migration of cultured rat vascular smooth muscle cells induced by homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

- 30. IBIS 4 - High-Dose Rosuvastatin Shrinks Coronary Plaque in Heart Attack Patients | Radcliffe Cardiology [radcliffecardiology.com]

- 31. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 33. Rosuvastatin increased serum osteocalcin levels independent of its serum cholesterol-lowering effect in patients with type 2 diabetes and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Effects of Randomized Rosuvastatin Compared to Placebo on Bone and Body Composition among HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 35. annalsmedres.org [annalsmedres.org]

- 36. The safety of rosuvastatin: effects on renal and hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. pharmacytimes.com [pharmacytimes.com]

- 39. asn-online.org [asn-online.org]

- 40. Association of Rosuvastatin Use with Risk of Hematuria and Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

Rosuvastatin's Anti-Inflammatory Properties: A Technical Guide to Molecular Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely recognized for its lipid-lowering efficacy. Beyond its impact on cholesterol synthesis, a substantial body of evidence has illuminated its significant anti-inflammatory and immunomodulatory properties. These "pleiotropic" effects are increasingly understood to contribute to its cardiovascular benefits, independent of its primary mechanism of action. This technical guide provides an in-depth exploration of the core molecular mechanisms that underpin rosuvastatin's anti-inflammatory effects, offering detailed signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate these findings.

Core Mechanism: Inhibition of the Mevalonate (B85504) Pathway

The foundational mechanism for rosuvastatin's pleiotropic effects is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This action not only curtails cholesterol production but also reduces the synthesis of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These isoprenoids are essential for the post-translational modification (prenylation) of numerous signaling proteins, particularly small GTP-binding proteins like Rho, Rac, and Ras.[3][4] By depleting the cellular pool of FPP and GGPP, rosuvastatin prevents the proper membrane localization and activation of these proteins, thereby disrupting downstream inflammatory signaling cascades.[5][6]

Key Signaling Pathways Modulated by Rosuvastatin

The reduction in isoprenoid availability directly impacts several critical intracellular signaling pathways involved in the inflammatory response.

The RhoA/Rho-associated coiled-coil containing kinase (ROCK) pathway is a central regulator of endothelial function and inflammation.[7][8] Geranylgeranylation is a prerequisite for the activation of the RhoA protein. By inhibiting GGPP synthesis, rosuvastatin prevents RhoA from anchoring to the cell membrane, thereby blocking its activation and the downstream ROCK signaling cascade.[5][9] This inhibition leads to several anti-inflammatory outcomes, including increased expression and stability of endothelial nitric oxide synthase (eNOS) mRNA, reduced expression of tissue factor, and decreased vascular smooth muscle cell proliferation.[8][10][11]

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[12][13] Studies have shown that rosuvastatin can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[14][15] For instance, in response to inflammatory stimuli like TNF-α, rosuvastatin has been shown to reduce the phosphorylation of the p65 subunit of NF-κB and inhibit its subsequent translocation to the nucleus.[14] This action prevents the transcription of NF-κB target genes, thereby attenuating the inflammatory cascade.[16]

Mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critically involved in cellular responses to inflammatory stress.[17] Rosuvastatin has been demonstrated to inhibit the activation of these pathways. For example, it can block the phosphorylation of ERK and p38 in response to stimuli like high glucose or platelet-derived growth factor (PDGF).[18][19] By downregulating MAPK signaling, rosuvastatin suppresses the expression of downstream targets, including vascular cell adhesion molecule-1 (VCAM-1) and matrix metalloproteinases (MMPs), which are key players in atherosclerosis.[17][18]

Quantitative Data on Anti-Inflammatory Effects

The clinical and preclinical anti-inflammatory effects of rosuvastatin have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Effect of Rosuvastatin on Key Inflammatory Markers

| Marker | Patient Population / Model | Rosuvastatin Dose | Duration | % Reduction (Mean/Median) | Reference |

|---|---|---|---|---|---|

| hs-CRP | Healthy subjects with elevated hs-CRP (JUPITER Trial) | 20 mg/day | 1.9 years (median) | 37% | [1][2][20] |

| hs-CRP | Low-risk subjects with modest CIMT (METEOR Study) | 40 mg/day | 2 years | 36% | [21] |

| hs-CRP | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 44% | [22] |

| hs-CRP | Coronary Artery Ectasia | 10 mg/day | 6 months | Significant reduction | [23] |

| IL-6 | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |

| IL-6 | Coronary Artery Ectasia | 10 mg/day | 6 months | Significant reduction | [23] |

| TNF-α | Healthy Subjects | 20 mg/day | 3 weeks | Trended lower (p=0.08) | [25] |

| TNF-α | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |

| TNF-α | Acute Coronary Syndrome | 20 mg/day | 72 hours | Significant reduction vs. placebo | [26] |

| ESR | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 11% | [22] |

| ICAM-1 | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |

| SAA | APOE3-Leiden Transgenic Mice | 0.005% (wt/wt) in diet | 24 weeks | 39-43% | [27] |

| Fibrinogen | APOE3-Leiden Transgenic Mice | 0.005% (wt/wt) in diet | 24 weeks | 19% (beyond cholesterol lowering) |[27] |

Table 2: Effect of Rosuvastatin on Signaling Molecules and Cellular Processes

| Molecule/Process | Experimental System | Stimulus | Rosuvastatin Conc. | Observed Effect | Reference |

|---|---|---|---|---|---|

| Phosphorylated p65 (NF-κB) | Rat Nucleus Pulposus Cells | TNF-α | 10 μM | ~1.5-fold increase by TNF-α was reversed | [14] |

| RhoA Translocation | Rat Myocardium (in vivo) | Ischemia-Reperfusion | N/A | Increased cytosol-to-membrane ratio | [9] |

| Phosphorylated ERK (MAPK) | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 1-10 μM | Complete inhibition of HG-induced phosphorylation | [18] |

| TLR4 Expression | Human Blood Monocytes | N/A (in vivo) | 20 mg/day | Significantly lower expression after 3 weeks | [25] |

| Monocyte Adhesion | APOE*3-Leiden Mice | High Cholesterol Diet | 0.005% in diet | 24% reduction (independent of cholesterol) | [27] |

| U937 Adhesion to HUVECs | HUVECs | TNF-α (10 ng/mL) | 100 μM | Decreased adhesion | [16] |

| MMP-7 Secretion | Human Monocyte-Derived Macrophages | N/A | 1 μM | ~50% inhibition |[28] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.

This method is used to detect and quantify the levels of specific proteins and their phosphorylated (activated) forms in cell or tissue lysates.

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs) and grow to 80-90% confluency. Pre-treat with rosuvastatin (e.g., 10 μM) for a specified time (e.g., 24 hours). Stimulate with an agonist (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).[14][16]

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.